1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

Catalog No.
S627635
CAS No.
22329-38-0
M.F
C13H10N2O2
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

CAS Number

22329-38-0

Product Name

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C13H10N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H,16,17)

InChI Key

MFEZJNMQTQMDRQ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2

Synonyms

1-MBCCA, 1-methyl-beta-carboline-3-carboxylic acid

Canonical SMILES

CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a natural product found in Chimarrhis turbinata with data available.

1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid (CAS 22329-38-0), commonly known as Harman-3-carboxylic acid, is a fully aromatic β-carboline derivative characterized by a rigid, planar tricyclic core, a C1-methyl group, and a pre-installed carboxylic acid at the C3 position[1]. In procurement and synthetic planning, it serves as an advanced heterocyclic building block for the synthesis of complex indole alkaloids, fluorescent probes, and targeted pharmacophores [2]. Its pre-installed C3-carboxyl group and fully conjugated aromatic system offer immediate utility for peptide coupling and amidation reactions, bypassing the multi-step functionalization required when starting from unsubstituted β-carboline cores [3].

Substituting this compound with its unfunctionalized parent, Harmane, or its reduced precursor, 1,2,3,4-tetrahydro-1-methyl-β-carboline-3-carboxylic acid (CAS 5470-37-1), introduces significant process inefficiencies. Harmane lacks the C3-carboxylic acid, meaning any attempt to install a functional group at the 3-position requires harsh, low-yielding regioselective C-H activation or lithiation [1]. Conversely, using the tetrahydro precursor requires a subsequent oxidative aromatization step (e.g., using MnO2 or I2/H2O2) to achieve the planar, fully conjugated β-carboline core [2]. This oxidation step frequently produces mixed dihydro and aromatic impurities, complicating purification and compromising reproducibility in high-purity applications such as the synthesis of rigid DNA-intercalating agents or fluorescent biological probes [3].

Direct Amidation Suitability vs. Unfunctionalized Harmane

The target compound features a reactive C3-carboxylic acid that allows for direct amidation. When coupled with amines such as ethylenediamine or glycine benzyl ester using standard coupling reagents (e.g., DCC/N-methylmorpholine), the target compound achieves direct conversion to the corresponding amide in a single step [1]. In contrast, using the unfunctionalized Harmane baseline requires a multi-step sequence (halogenation, lithiation, and carboxylation) to achieve C3 functionalization, typically resulting in overall yields below 30%[2].

Evidence DimensionProcess steps for C3-amide synthesis
Target Compound Data1 step (direct DCC/NHS coupling)
Comparator Or BaselineHarmane (>3 steps via C-H activation/lithiation)
Quantified DifferenceEliminates ≥2 synthetic steps and avoids harsh organometallic conditions
ConditionsStandard peptide coupling conditions (e.g., DMF, room temperature)

Procuring the C3-carboxylated building block eliminates multi-step regioselective functionalization, directly streamlining the synthesis of anti-tumor indole alkaloid derivatives.

Aromatic Rigidity and Oxidation Avoidance vs. Tetrahydro Precursor

1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid provides a fully conjugated, planar aromatic system ready for downstream synthesis[1]. Its reduced comparator, 1,2,3,4-tetrahydro-1-methyl-β-carboline-3-carboxylic acid, is non-planar due to sp3 hybridization at the C1, C3, and C4 positions. Converting the tetrahydro precursor to the fully aromatic target requires aggressive oxidation (e.g., using MnO2 or I2/H2O2 in DMSO), which often stalls at the 3,4-dihydro-β-carboline intermediate or causes over-oxidation, complicating purification [2].

Evidence DimensionCore planarity and oxidation requirement
Target Compound DataFully planar aromatic core ready for use
Comparator Or Baseline1,2,3,4-Tetrahydro precursor (requires harsh oxidative aromatization)
Quantified DifferenceBypasses the variable-yield oxidative dehydrogenation step
ConditionsStandard laboratory synthesis of rigid β-carboline scaffolds

For applications requiring rigid pharmacophores, starting with the fully oxidized aromatic core prevents complex downstream purification of mixed oxidation states.

Intrinsic Fluorescence for Probe Development

The fully aromatic β-carboline core of the target compound exhibits strong intrinsic fluorescence, typically emitting in the 350–400 nm range under UV excitation due to its extended conjugated chromophore [1]. The tetrahydro comparator lacks this extended conjugation, resulting in negligible fluorescence in this region [2]. This photophysical property makes the target compound highly suitable for direct integration into the development of fluorescent biological probes without requiring additional fluorophore tagging [1].

Evidence DimensionFluorescence emission (UV excitation)
Target Compound DataStrong emission (~350-400 nm) due to fully conjugated core
Comparator Or BaselineTetrahydro precursor (negligible emission in this range)
Quantified DifferenceProvides an active fluorescent chromophore absent in the reduced analog
ConditionsPhotophysical characterization of β-carboline derivatives

The intrinsic fluorescence of the fully aromatic compound makes it the required starting material for synthesizing trackable fluorescent probes and proteomics reagents.

Lipophilicity Modulation via C1-Methylation

The presence of the C1-methyl group in 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid increases its lipophilicity, yielding an experimentally supported LogP of approximately 2.72[1]. This is significantly higher than the unmethylated comparator, β-carboline-3-carboxylic acid (Norharman-3-carboxylic acid), which is more hydrophilic. This optimized lipophilic balance influences the compound's solubility behavior in organic solvent systems and enhances its permeability in neuroactive assays, such as acetylcholinesterase (AChE) inhibition models [2].

Evidence DimensionCalculated Lipophilicity (LogP)
Target Compound DataLogP ~2.72 (C1-methylated)
Comparator Or Baselineβ-carboline-3-carboxylic acid (lower LogP, unmethylated)
Quantified DifferenceIncreased lipophilicity due to the C1-methyl substituent
ConditionsPhysicochemical profiling for drug discovery

The specific C1-methyl substitution is critical for researchers optimizing the pharmacokinetic properties and target affinity of β-carboline-based drug candidates.

Synthesis of Anti-Tumor Indole Alkaloid Derivatives

Using the pre-installed C3-carboxylic acid for direct amidation (e.g., with ethylenediamine or amino acid benzyl esters) to generate rigid, planar DNA-intercalating agents, bypassing the multi-step C-H functionalization required when starting from unfunctionalized Harmane [1].

Development of Fluorescent Biological Probes

Leveraging the compound's fully conjugated, highly fluorescent aromatic core to synthesize trackable ligands for cellular imaging, which is not possible when using the non-fluorescent tetrahydro precursor [2].

Reference Standards in Phytochemical and Food Analysis

Utilizing the high-purity compound as an analytical standard for quantifying Harman-3-carboxylic acid in natural extracts (e.g., Palicourea species) and fermented foods, where distinguishing between the fully aromatic and tetrahydro forms is critical for accurate metabolomic profiling [3].

XLogP3

2.6

Other CAS

22329-38-0

Wikipedia

1-Methyl-beta-carboline-3-carboxylic acid

Dates

Last modified: 08-15-2023

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